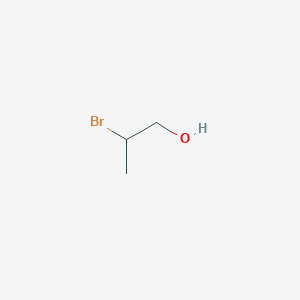

2-Bromopropan-1-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTWOTKWIVISQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975207 | |

| Record name | 2-Bromopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-18-5 | |

| Record name | 2-Bromo-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromopropan-1-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromopropan-1-ol (CAS No: 598-18-5). It includes detailed information on its synthesis, reactivity, and safety, along with representative experimental protocols and visualizations to support advanced research and development applications.

Core Properties of this compound

This compound is a bifunctional organic molecule belonging to the halohydrin class.[1] Its structure contains both a primary alcohol and a secondary alkyl bromide, making it a versatile chiral building block and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The central carbon atom (C2) is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-2-bromopropan-1-ol and (S)-2-bromopropan-1-ol.[1]

Physical and Chemical Properties

The key physical and chemical properties of racemic this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₃H₇BrO | [2][3] |

| Molecular Weight | 138.99 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless oil or liquid | [2] |

| Boiling Point | 64-65 °C @ 25 Torr | |

| Density | 1.5551 g/cm³ @ 30 °C | |

| pKa (Predicted) | 13.89 ± 0.10 | [2] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | |

| InChI Key | DBTWOTKWIVISQR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(CO)Br | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The expected spectral features are outlined below.

| Spectrum Type | Expected Features | Citation(s) |

| ¹H NMR | - CH₃ protons: Doublet. - CH proton: Multiplet. - CH₂OH protons: Diastereotopic, appearing as two separate signals, likely doublet of doublets (dd). - OH proton: Broad singlet, coupling may or may not be observed. | [1] |

| ¹³C NMR | Three distinct signals corresponding to the CH₃, CH(Br), and CH₂OH carbons. | [3] |

| Infrared (IR) | - O-H Stretch (H-bonded): Broad band, ~3400-3550 cm⁻¹. - C-H Stretch: ~2850-3000 cm⁻¹. - C-O Stretch: ~1050-1150 cm⁻¹. - C-Br Stretch: ~500-600 cm⁻¹. | [1] |

| Mass Spec. (MS) | GC-MS data is available, showing fragmentation patterns consistent with the structure. | [3] |

Chemical Synthesis and Reactivity

Synthesis Pathways

This compound is commonly synthesized via the ring-opening of propylene oxide (2-methyloxirane). This reaction with hydrogen bromide (HBr) proceeds with high regioselectivity, where the bromide nucleophile attacks the less sterically hindered carbon atom (C1), while the proton adds to the oxygen, yielding the primary alcohol at C1 and the bromine at C2.[2] Another established route involves the selective bromination of 1,2-propanediol using reagents like phosphorus tribromide (PBr₃).[1]

Caption: Synthesis of this compound via acid-catalyzed ring-opening of propylene oxide.

Core Reactivity

The dual functionality of this compound dictates its reactivity. The bromine atom serves as an excellent leaving group on a secondary carbon, making the molecule susceptible to both nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions.[1][4] The primary alcohol group can be readily oxidized to an aldehyde or further to a carboxylic acid.[1]

-

Nucleophilic Substitution (Sₙ2): The electrophilic carbon (C2) is susceptible to backside attack by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, RS⁻), leading to the displacement of the bromide ion with inversion of stereochemistry.[1]

-

Elimination (E2): In the presence of a strong, sterically hindered base, a proton can be abstracted from an adjacent carbon (C1 or C3), leading to the formation of an alkene (prop-2-en-1-ol or allyl alcohol) in a concerted step.[1]

-

Oxidation: The primary alcohol can be oxidized to 2-bromopropionaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).[5] Stronger oxidizing agents can lead to the formation of 2-bromopropionic acid.

Caption: Competing Sₙ2, E2, and oxidation reactions of this compound.

Representative Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on established chemical transformations for analogous compounds. They should be adapted and optimized under appropriate laboratory safety protocols by qualified personnel.

Synthesis of this compound via Ring-Opening of Propylene Oxide

(Adapted from the synthesis of 2-chloro-1-propanol[2])

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The setup should be placed in an ice-water bath and operated within a fume hood.

-

Reaction: Diethyl ether is added to the flask as a solvent. Propylene oxide is diluted with diethyl ether (e.g., a 1:1 molar ratio) and placed in the dropping funnel. An aqueous solution of hydrobromic acid (HBr, e.g., 48%) is added to the flask and cooled to 0-5 °C.

-

Addition: The propylene oxide solution is added dropwise to the stirred HBr solution over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the mixture is removed from the ice bath and allowed to stir at room temperature for an additional 4-6 hours. Reaction progress can be monitored by GC-MS.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with saturated sodium chloride (brine) solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under vacuum to yield this compound.

Nucleophilic Substitution with Sodium Azide

(Based on standard Sₙ2 protocols[2])

-

Reaction Setup: In a round-bottom flask, this compound (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Sodium azide (NaN₃, 1.2-1.5 eq) is added to the solution.

-

Reaction Conditions: The mixture is heated to 60-70 °C and stirred for 12-18 hours. The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature and poured into a separatory funnel containing deionized water. The aqueous mixture is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 2-azidopropan-1-ol, which can be further purified by column chromatography.

Oxidation to 2-Bromopropionaldehyde with PCC

(Based on general PCC oxidation procedures[5])

-

Reagent Preparation: Pyridinium chlorochromate (PCC, ~1.5 eq) is suspended in an anhydrous chlorinated solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere (e.g., Nitrogen). A small amount of powdered molecular sieves or silica gel can be added to adsorb byproducts.

-

Substrate Addition: this compound (1.0 eq), dissolved in a minimal amount of anhydrous DCM, is added to the stirred PCC suspension in one portion.

-

Reaction Conditions: The reaction is stirred at room temperature for 2-4 hours. The mixture will turn into a dark, tarry substance. Progress is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is diluted with a larger volume of diethyl ether and filtered through a pad of silica gel or Florisil® to remove the chromium salts. The filter cake is washed thoroughly with additional diethyl ether.

-

Purification: The combined filtrate is concentrated using a rotary evaporator. The resulting crude product, 2-bromopropionaldehyde, is often used directly in the next step due to its potential instability, but can be purified by careful distillation under reduced pressure.

Caption: A generalized workflow for organic synthesis, workup, and purification.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from open flames, sparks, and heat. Store in a cool, dry, well-ventilated area under an inert atmosphere, as it can be hygroscopic.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

References

An In-Depth Technical Guide to the Structure and Stereoisomerism of 2-Bromopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropan-1-ol is a chiral halohydrin that serves as a versatile building block in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and other complex molecules. Its structure, featuring a stereocenter at the second carbon, gives rise to two enantiomers, (R)- and (S)-2-bromopropan-1-ol, each with distinct optical properties. This guide provides a comprehensive overview of the structure, stereoisomerism, and key chemical transformations of this compound. Detailed experimental protocols for its synthesis and chiral resolution, along with methods for enantiomeric analysis, are presented to support researchers in the effective utilization of this important chiral intermediate.

Structure and Physicochemical Properties

This compound (C₃H₇BrO) is a primary alcohol with a bromine atom attached to the adjacent carbon. The central carbon atom (C2) is a stereocenter as it is bonded to four different groups: a hydrogen atom, a bromine atom, a methyl group, and a hydroxymethyl group.[1] This chirality results in the existence of a pair of enantiomers: (R)-2-bromopropan-1-ol and (S)-2-bromopropan-1-ol.[1] A 1:1 mixture of these enantiomers is known as a racemic mixture.[1]

The physical and chemical properties of this compound are summarized in the tables below. While enantiomers share identical physical properties such as boiling point and density, they exhibit opposite optical rotations.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇BrO | [2][3][4] |

| Molecular Weight | 138.99 g/mol | [2][3] |

| Boiling Point (racemic) | 144.8 °C at 760 mmHg | [5] |

| Density (racemic) | 1.559 g/cm³ | [5] |

| CAS Number (racemic) | 598-18-5 | [3] |

Table 2: Properties of this compound Stereoisomers

| Property | (R)-2-bromopropan-1-ol | (S)-2-bromopropan-1-ol | Source |

| IUPAC Name | (2R)-2-bromopropan-1-ol | (2S)-2-bromopropan-1-ol | [2][6] |

| CAS Number | 16088-61-2 | 60434-72-2 | [2][6] |

| Specific Rotation ([α]D) | Value not found in search results | Value not found in search results |

Note: While the specific rotation values for the pure enantiomers were not found in the provided search results, it is a critical parameter for their characterization. Enantiomers will have equal and opposite specific rotation values.

Stereoisomerism and Its Importance

The presence of a single stereocenter in this compound leads to two non-superimposable mirror images, the (R) and (S) enantiomers. In the context of drug development and the synthesis of biologically active molecules, the specific stereochemistry is often crucial for the desired pharmacological effect. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive or even cause undesirable side effects. Therefore, the ability to synthesize or resolve and analyze the individual enantiomers of this compound is of significant importance.

Synthesis and Chiral Resolution

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a specific enantiomer directly. One common approach is the asymmetric reduction of a prochiral ketone precursor. While a specific protocol for this compound was not detailed in the search results, a general methodology based on the well-established Corey-Bakshi-Shibata (CBS) reduction of similar α-haloketones can be adapted.

Experimental Protocol: Asymmetric Reduction of 2-Bromoacetone (Hypothetical Adaptation)

-

Objective: To synthesize (R)- or (S)-2-bromopropan-1-ol with high enantiomeric excess.

-

Materials: 2-Bromoacetone, (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst, Borane-dimethyl sulfide complex (BMS), Anhydrous tetrahydrofuran (THF), Methanol, 1 M Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the appropriate CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine for the (R)-enantiomer) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-dimethyl sulfide complex to the catalyst solution.

-

To this mixture, add a solution of 2-bromoacetone in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Acidify the mixture with 1 M HCl and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A highly effective method for resolving chiral alcohols is lipase-catalyzed kinetic resolution. This method utilizes the stereoselectivity of an enzyme to preferentially acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Bromopropan-1-ol

-

Objective: To resolve racemic this compound to obtain one enantiomer as the alcohol and the other as an ester.

-

Materials: Racemic this compound, Lipase (e.g., Candida antarctica lipase B - CALB, immobilized), Acyl donor (e.g., vinyl acetate), Anhydrous organic solvent (e.g., toluene or hexane), Celite.

-

Procedure:

-

To a solution of racemic this compound in the chosen anhydrous organic solvent, add the immobilized lipase.

-

Add the acyl donor (vinyl acetate) to the mixture.

-

Incubate the reaction mixture with agitation (e.g., on an orbital shaker) at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by GC or TLC to approximately 50% conversion.

-

Once 50% conversion is reached, filter off the immobilized enzyme through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer by column chromatography.

-

The esterified enantiomer can be hydrolyzed back to the alcohol if desired.

-

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of a sample of this compound is crucial. The most common and accurate method is chiral chromatography.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

-

Objective: To determine the enantiomeric ratio of a this compound sample.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A chiral stationary phase (CSP) capillary column (e.g., based on derivatized cyclodextrins).

-

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject a small volume of the sample into the GC.

-

Run the analysis under optimized conditions of temperature program, carrier gas flow rate, and detector settings.

-

The two enantiomers will have different retention times on the chiral column, resulting in two separate peaks.

-

Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

-

Key Chemical Transformations and Applications

This compound is a valuable synthetic intermediate due to the presence of two reactive functional groups. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo various transformations. A key application is its use in the synthesis of chiral epoxides, such as propylene oxide.

Synthesis of Propylene Oxide

The intramolecular cyclization of this compound under basic conditions yields propylene oxide. This reaction proceeds via an intramolecular Williamson ether synthesis mechanism.

Caption: Synthesis of Propylene Oxide from this compound.

The workflow for the lipase-catalyzed kinetic resolution can also be visualized to illustrate the separation of the enantiomers.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Conclusion

This compound is a fundamentally important chiral building block with wide-ranging applications in modern organic synthesis. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective use in the development of new chemical entities, particularly in the pharmaceutical industry. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers working with this versatile chiral molecule. Further research to establish and report the specific optical rotation of the pure enantiomers would be a valuable contribution to the field.

References

(2R)-2-Bromopropan-1-ol: A Technical Guide to Synthesis and Application

(2R)-2-bromopropan-1-ol is a chiral halogenated alcohol of significant interest in the chemical and pharmaceutical industries. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, combined with a defined stereocenter, makes it a valuable chiral building block for the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to enantiomerically pure (2R)-2-bromopropan-1-ol and its key applications, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Synthesis of (2R)-2-Bromopropan-1-ol

The enantioselective synthesis of (2R)-2-bromopropan-1-ol is crucial for its use in stereospecific applications. The primary strategies involve the resolution of a racemic mixture or the stereoselective ring-opening of a prochiral epoxide.

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Bromopropan-1-ol

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. Lipases are frequently used enzymes for this purpose due to their high enantioselectivity in catalyzing acylation or hydrolysis reactions.

In this approach, racemic this compound is subjected to acylation in the presence of a lipase. The enzyme selectively acylates one enantiomer (typically the (S)-enantiomer) at a much faster rate, leaving the unreacted (R)-enantiomer, (2R)-2-bromopropan-1-ol, in high enantiomeric excess.

Quantitative Data: Lipase-Catalyzed Kinetic Resolution

| Substrate | Biocatalyst | Acylating Agent | Product 1 ((R)-alcohol) ee (%) | Product 2 ((S)-acetate) ee (%) | Conversion (%) | Ref. |

| Racemic this compound | Pseudomonas cepacia Lipase (PSL-C) | Vinyl Acetate | >99 | >99 | ~50 | [3] |

| Racemic aryltrimethylsilyl chiral alcohols | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | >99 | >99 | 50 | [3] |

Note: Data for analogous reactions are presented to illustrate typical efficiency. Specific data for this compound may vary.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Bromopropan-1-ol (Representative)

This protocol is based on established methods for lipase-catalyzed resolution of similar secondary alcohols.

-

Preparation: To a solution of racemic this compound (1.0 mmol) in an appropriate organic solvent (e.g., hexane, 4 mL), add the acyl donor, vinyl acetate (2.2 mmol).

-

Enzymatic Reaction: Add immobilized Pseudomonas cepacia lipase (20 mg) to the mixture.

-

Incubation: Seal the reaction vessel and agitate it at a controlled temperature (e.g., 30-40°C) for a specified time (e.g., 16-24 hours).

-

Monitoring: Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

-

Work-up: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (2R)-2-bromopropan-1-ol from the (S)-2-bromopropyl acetate product by column chromatography on silica gel.

Logical Workflow: Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for obtaining (2R)-2-bromopropan-1-ol via lipase-catalyzed kinetic resolution.

Hydrolytic Kinetic Resolution (HKR) of Propylene Oxide

An alternative and powerful strategy is the Hydrolytic Kinetic Resolution (HKR) of racemic terminal epoxides, a method developed by Jacobsen and coworkers. This approach provides access to both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.

-

HKR of Propylene Oxide: Racemic propylene oxide is treated with water in the presence of a chiral (salen)Co(III) catalyst. The catalyst promotes the enantioselective hydrolysis of one enantiomer, (S)-propylene oxide, to (S)-propane-1,2-diol.

-

Separation: The unreacted, enantiomerically enriched (R)-propylene oxide is easily separated from the diol product by distillation.

-

Ring-Opening: The resulting (R)-propylene oxide is then subjected to ring-opening with a bromide source, such as hydrobromic acid (HBr), to yield (2R)-2-bromopropan-1-ol.

Quantitative Data: HKR and Subsequent Ring-Opening

| Step | Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) | Ref. |

| 1. HKR | Racemic Propylene Oxide | (R,R)-(salen)Co(III)OAc | (R)-Propylene Oxide | 42-45 | >99 | [4] |

| 2. Ring-Opening | (R)-Propylene Oxide | HBr | (2R)-2-Bromopropan-1-ol | High | >99 (expected) | [5] |

Note: Yield for the ring-opening step is typically high with retention of stereochemistry.

Experimental Protocol: Synthesis via HKR (Representative)

Part A: Hydrolytic Kinetic Resolution of Propylene Oxide

-

Catalyst Preparation: The active (salen)Co(III)OAc catalyst is prepared from the corresponding Co(II) complex by stirring with acetic acid in toluene open to the air.

-

Resolution: To the racemic propylene oxide (1.0 equiv), add the chiral (salen)Co(III)OAc catalyst (0.2-2.0 mol%). Cool the mixture and add water (0.5-0.8 equiv) slowly.

-

Reaction: Allow the reaction to stir at room temperature until the desired conversion is reached, monitored by GC.

-

Isolation: Isolate the unreacted (R)-propylene oxide from the product, (S)-propane-1,2-diol, by fractional distillation.

Part B: Ring-Opening of (R)-Propylene Oxide

-

Reaction Setup: Cool a solution of (R)-propylene oxide (>99% ee) in a suitable solvent to 0°C.

-

Addition of HBr: Slowly add a stoichiometric amount of aqueous hydrobromic acid (HBr) to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: Quench the reaction, separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by distillation or column chromatography to yield pure (2R)-2-bromopropan-1-ol.

Applications of (2R)-2-Bromopropan-1-ol

The synthetic utility of (2R)-2-bromopropan-1-ol lies in its ability to act as a versatile three-carbon chiral synthon. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group can be further functionalized.

Synthesis of Chiral β-Blockers: (S)-Betaxolol

(2R)-2-bromopropan-1-ol is an ideal precursor for the synthesis of (S)-β-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis of (S)-Betaxolol serves as a prime example. The stereochemistry at the C2 position of the bromohydrin directly translates to the stereocenter of the final drug product. The synthesis proceeds via an SN2 reaction, where an aryloxide nucleophile displaces the bromide, followed by the ring-opening of an in-situ formed epoxide by an amine.

Quantitative Data: Synthesis of (S)-Betaxolol from an Analogous (R)-Chlorohydrin

| Starting Material | Amine | Product | Yield (%) | ee (%) | Ref. |

| (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Isopropylamine | (S)-Betaxolol | - | 99 | [6] |

Note: This data from a closely related chlorohydrin demonstrates the high fidelity of the stereochemical transfer in this reaction sequence.

Experimental Protocol: Synthesis of (S)-Betaxolol (Hypothetical from Bromohydrin)

This protocol is adapted from established syntheses using the analogous chlorohydrin.

-

Aryloxide Formation: In a reaction vessel, dissolve 4-(2-(cyclopropylmethoxy)ethyl)phenol (1.0 equiv) in a suitable solvent like THF or DMF. Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the corresponding phenoxide.

-

Coupling Reaction: Add (2R)-2-bromopropan-1-ol (1.0 equiv) to the phenoxide solution. Heat the mixture (e.g., to 80°C) and stir for several hours until the starting phenol is consumed. This step forms the chiral epoxide intermediate in situ.

-

Amine Addition: Without isolating the intermediate, add isopropylamine (excess) to the reaction mixture. Continue to heat under reflux for several hours.

-

Work-up: After cooling, quench the reaction, extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride salt) to yield enantiomerically pure (S)-Betaxolol.[7][8]

Synthetic Pathway: (S)-Betaxolol Synthesis

Caption: Synthetic route to (S)-Betaxolol from (2R)-2-bromopropan-1-ol.

Synthesis of (R)-Propylene Oxide

Enantiomerically pure epoxides are highly sought-after intermediates. (2R)-2-bromopropan-1-ol can be efficiently converted to (R)-propylene oxide through an intramolecular Williamson ether synthesis. Treatment with a base deprotonates the hydroxyl group, and the resulting alkoxide displaces the adjacent bromide in an intramolecular SN2 reaction, forming the epoxide ring with inversion of stereochemistry at the bromine-bearing carbon not occurring, thus retaining the 'R' configuration in the final epoxide product.

Experimental Protocol: Synthesis of (R)-Propylene Oxide

-

Reaction Setup: Dissolve (2R)-2-bromopropan-1-ol in a suitable solvent (e.g., diethyl ether or THF) and cool the solution in an ice bath.

-

Base Addition: Slowly add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, to the stirred mixture.

-

Cyclization: Allow the reaction to stir at low temperature and then warm to room temperature. The low boiling point of propylene oxide (34 °C) means it can be distilled directly from the reaction mixture as it is formed.

-

Isolation: Collect the distilled (R)-propylene oxide. The product is highly volatile and should be handled with appropriate care in a well-ventilated fume hood.

Logical Workflow: Epoxide Formation

Caption: Conversion of (2R)-2-bromopropan-1-ol to (R)-propylene oxide.

Conclusion

(2R)-2-Bromopropan-1-ol is a synthetically versatile and valuable chiral intermediate. Robust methods for its enantioselective synthesis, particularly through enzymatic kinetic resolution and the hydrolytic kinetic resolution of propylene oxide, provide access to this compound in high optical purity. Its application in the stereoselective synthesis of important pharmaceuticals like (S)-Betaxolol and as a precursor to other key chiral synthons like (R)-propylene oxide underscores its importance in modern organic and medicinal chemistry. The protocols and data presented herein serve as a comprehensive resource for scientists engaged in the field of chiral synthesis.

References

- 1. This compound | 598-18-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Propylene (oxide) synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. mdpi.com [mdpi.com]

- 7. US7019172B2 - Process for preparation of S-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]

- 8. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]

(2S)-2-Bromopropan-1-ol: A Chiral Synthon for Advanced Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S)-2-bromopropan-1-ol , a versatile chiral building block, holds significant importance in the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis and applications of (2S)-2-bromopropan-1-ol, with a focus on detailed experimental protocols and its role in the development of antiviral therapeutics.

Synthesis of (2S)-2-Bromopropan-1-ol

The enantioselective synthesis of (2S)-2-bromopropan-1-ol is crucial for its application in the preparation of chiral drugs. The primary strategies for its synthesis rely on the use of starting materials from the chiral pool, ensuring the desired stereochemistry in the final product.

Stereospecific Synthesis from L-Alanine

A common and efficient method for the synthesis of (2S)-2-bromopropan-1-ol involves a stereospecific conversion from the readily available amino acid, L-alanine. This multi-step process leverages the inherent chirality of L-alanine to produce the target molecule with high enantiomeric purity. The key steps involve the diazotization of L-alanine to form an intermediate which is then converted to the corresponding bromo acid. Subsequent reduction of the carboxylic acid furnishes (2S)-2-bromopropan-1-ol.

Table 1: Quantitative Data for the Synthesis of (2S)-2-Bromopropan-1-ol from L-Alanine

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1. Diazotization/Bromination | L-Alanine, Sodium Bromide | Sodium Nitrite, Hydrobromic Acid | Water | 0 - 5 | 2 | ~79 (of 2-bromopropanoic acid) | >98 |

| 2. Reduction | (2S)-2-Bromopropanoic acid | Lithium Aluminum Hydride | Diethyl ether | 0 to reflux | 3 | High (qualitative) | >98 |

Note: The yield for the reduction step is typically high but may vary based on the specific experimental conditions and purification methods.

Experimental Protocol: Synthesis of (2S)-2-Bromopropan-1-ol from L-Alanine

Step 1: Synthesis of (2S)-2-Bromopropanoic Acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-alanine (1.0 eq) and sodium bromide (1.5 eq) in water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Slowly add concentrated hydrobromic acid (excess) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (2S)-2-bromopropanoic acid.

Step 2: Reduction to (2S)-2-Bromopropan-1-ol

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, excess) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of (2S)-2-bromopropanoic acid in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain pure (2S)-2-bromopropan-1-ol.

Applications of (2S)-2-Bromopropan-1-ol in Drug Development

The primary application of (2S)-2-bromopropan-1-ol lies in its use as a chiral synthon for the preparation of enantiomerically pure pharmaceuticals. The stereocenter at the C2 position is crucial for the biological activity of many drugs.

Synthesis of Tenofovir Disoproxil Fumarate

A prominent example of the application of a chiral propanol derivative is in the synthesis of Tenofovir Disoproxil Fumarate, a cornerstone of antiretroviral therapy for HIV/AIDS.[1] While the commercial synthesis often starts with (R)-propylene carbonate, a synthetic route utilizing a chiral 2-bromopropanol derivative is conceptually straightforward.[2] The synthesis involves the nucleophilic substitution of the bromide with the nitrogen of the purine base, followed by further functionalization. It is important to note that the synthesis of Tenofovir requires the (R)-configuration at the chiral center. Therefore, if (2S)-2-bromopropan-1-ol were to be used, the synthesis would need to proceed with an inversion of stereochemistry at the chiral center, for example, through a double Sₙ2 reaction pathway.

Mechanism of Action of Tenofovir

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[3][4] It is a prodrug that is metabolized in the body to its active form, tenofovir diphosphate.[3][4] Tenofovir diphosphate acts as a competitive inhibitor of the viral enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV.[3][4] By mimicking the natural substrate, deoxyadenosine triphosphate (dATP), tenofovir diphosphate gets incorporated into the growing viral DNA chain.[3][4] However, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[3][4]

Conclusion

(2S)-2-bromopropan-1-ol is a valuable and versatile chiral building block in organic synthesis, with significant applications in the pharmaceutical industry. Its stereospecific synthesis from readily available chiral precursors like L-alanine allows for the introduction of a defined stereocenter into complex molecules. The use of such chiral synthons is exemplified in the synthesis of important antiviral drugs like Tenofovir, highlighting the critical role of stereochemistry in drug design and development. The detailed synthetic protocols and understanding of its applications provided in this guide are intended to support researchers and scientists in the advancement of chiral drug discovery and development.

References

2-Bromopropan-1-ol CAS number 598-18-5

An In-depth Technical Guide to 2-Bromopropan-1-ol (CAS: 598-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound belonging to the halohydrin class.[1] It incorporates both a hydroxyl (-OH) group and a bromine atom, which imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.[1] The presence of the electronegative bromine atom on the secondary carbon renders it electrophilic and susceptible to nucleophilic substitution, while the primary alcohol functionality can undergo oxidation, esterification, or etherification.[1] This dual functionality makes this compound a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, reactivity, applications, and safety information.

Chemical and Physical Properties

This compound is a colorless liquid.[2][3] Its key physical and chemical properties are summarized in the table below. The molecule's structure allows it to serve as a precursor for introducing a brominated propyl alcohol moiety into larger molecules, which can then be further functionalized.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 598-18-5 | [4][5][6][7][8] |

| Molecular Formula | C₃H₇BrO | [4][5][6][8] |

| Molecular Weight | 138.99 g/mol | [4][8] |

| Appearance | Colorless Oil/Liquid | [2][5] |

| Density | 1.559 g/cm³ | [4][6] |

| Boiling Point | 144.8°C at 760 mmHg | [4][6] |

| 64-65°C at 25 Torr | [5] | |

| Flash Point | 54.9°C | [4][5][6] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [5] |

| pKa | 13.89 ± 0.10 (Predicted) | [2][5] |

| LogP | 0.76210 | [4] |

| Refractive Index | 1.476 | [3][4] |

| Storage | 2-8°C or in freezer under -20°C, inert atmosphere |[4][7] |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques. The mass spectrum is notably characterized by the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) at m/z 138 and 140, which is indicative of the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[1] The Infrared (IR) spectrum would show a prominent broad absorption for the O-H stretch due to hydrogen bonding and a C-Br stretch typically in the 500-600 cm⁻¹ region.[1]

Table 2: Summary of Key Spectroscopic Data for this compound

| Technique | Key Features and Observations | Source(s) |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peaks at m/z 138 and 140 ([M]⁺, [M+2]⁺) due to ⁷⁹Br/⁸¹Br isotopes. | [1] |

| ¹³C NMR Spectroscopy | Data available on PubChem, consistent with the 3-carbon structure. | [8] |

| Infrared (IR) Spectroscopy | - Broad O-H stretching band (indicative of hydrogen bonding).- C-Br stretching vibration typically in the 500-600 cm⁻¹ region. |[1] |

Synthesis of this compound

This compound can be synthesized through several routes. A common laboratory method involves the ring-opening of an epoxide with a hydrohalic acid. Another established method is the bromination of a diol.

Synthesis from Propylene Oxide

One synthetic route is the reaction of 2-methyloxirane (propylene oxide) with hydrogen bromide.[9] The bromide ion preferentially attacks the less sterically hindered carbon of the protonated epoxide, leading to the formation of 1-bromopropan-2-ol as the major product, but this compound is also formed.

Experimental Protocol: Synthesis from 1,2-Propanediol

A more regioselective synthesis involves the bromination of 1,2-propanediol using a reagent like phosphorus tribromide (PBr₃), which facilitates the replacement of a hydroxyl group with a bromine atom.[1]

Objective: To synthesize this compound from 1,2-propanediol.

Materials:

-

1,2-Propanediol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel, distillation apparatus.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place 1,2-propanediol dissolved in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.

-

Addition of Reagent: Slowly add phosphorus tribromide (approx. 0.3-0.4 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture back to 0°C and quench it by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

References

- 1. This compound | 598-18-5 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:598-18-5 | Chemsrc [chemsrc.com]

- 5. 2-Bromo-1-propanol [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 598-18-5 [sigmaaldrich.com]

- 8. This compound | C3H7BrO | CID 11713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C3H7BrO | Reactory [reactory.app]

2-Bromopropan-1-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromopropan-1-ol, a key intermediate in various organic syntheses. The document details its molecular characteristics and outlines a standard experimental protocol for its synthesis.

Core Molecular and Physical Properties

This compound, a halogenated alcohol, serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of two reactive functional groups: a hydroxyl group and a bromine atom. This dual functionality allows for a wide range of chemical transformations.

The fundamental properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₃H₇BrO |

| Molecular Weight | 138.99 g/mol |

| CAS Number | 598-18-5 |

| Boiling Point | 64-65 °C at 25 Torr |

| Density | 1.5551 g/cm³ at 30 °C |

| Appearance | Colorless liquid |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through several routes. One common method involves the nucleophilic substitution reaction of isopropanol with a bromine source, such as hydrobromic acid.

Objective: To synthesize this compound from isopropanol and hydrobromic acid.

Materials:

-

Isopropanol (Propan-2-ol)

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine isopropanol and an excess of 48% hydrobromic acid.

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-3 hours to ensure the completion of the reaction.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Purify the crude product by distillation, collecting the fraction that boils at the appropriate temperature for this compound.

Reaction Pathway

The synthesis of this compound from isopropanol proceeds via a nucleophilic substitution mechanism. The key steps are outlined in the diagram below.

Caption: Synthesis of this compound from Isopropanol.

Logical Workflow of Synthesis and Purification

The overall workflow for the synthesis and purification of this compound involves a series of sequential steps, from the initial reaction to the final isolation of the pure product.

Caption: Workflow for the Synthesis of this compound.

Solubility of 2-Bromopropan-1-ol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-bromopropan-1-ol in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases, this document focuses on predicting solubility based on the physicochemical properties of this compound and the principles of solvent-solute interactions. Furthermore, this guide presents detailed experimental protocols for the precise determination of its solubility, enabling researchers to generate accurate data for their specific applications.

Introduction

This compound is a bifunctional organic molecule featuring both a hydroxyl group and a bromine atom. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which are key determinants of its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, reaction kinetics, purification processes, and formulation development in the pharmaceutical and chemical industries.

Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound has a polar hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor, and a carbon-bromine (C-Br) bond which also contributes to its polarity. The propane backbone, however, is non-polar. The overall solubility will be a balance of these competing characteristics.

Based on its structure, this compound is expected to be miscible or highly soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO). Its solubility is likely to be lower in non-polar solvents (e.g., hexane, toluene).

Table 1: Predicted and Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility/Miscibility | Qualitative Data |

| Polar Protic | Methanol | Miscible / Highly Soluble | Slightly Soluble |

| Ethanol | Miscible / Highly Soluble | No data available | |

| Polar Aprotic | Acetone | Miscible / Highly Soluble | No data available |

| Dimethyl Sulfoxide (DMSO) | Miscible / Highly Soluble | No data available | |

| Dichloromethane | Soluble | No data available | |

| Non-Polar | Diethyl Ether | Moderately Soluble | No data available |

| Chloroform | Sparingly Soluble | Sparingly Soluble | |

| Toluene | Sparingly Soluble | No data available | |

| Hexane | Insoluble / Poorly Soluble | No data available |

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms from existing literature and may not fully represent the compound's behavior across all concentration ranges. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended.

Method 1: Visual Determination of Miscibility (for Liquid Solutes)

This method is a straightforward approach to determine if two liquids are miscible in all proportions at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Thermostatically controlled water bath

Procedure:

-

In a series of clear glass vials, prepare mixtures of this compound and the chosen solvent in varying ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume).

-

Seal the vials and vigorously mix using a vortex mixer for 2-3 minutes.

-

Place the vials in a thermostatically controlled water bath at the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

-

Visually inspect each vial for the presence of a single, clear, homogeneous phase or two distinct layers. The presence of a single phase indicates miscibility at that ratio. If a single phase is observed across all ratios, the two liquids are considered miscible.

Method 2: Isothermal Shake-Flask Method for Quantitative Solubility

This is a highly reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[1]

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solute should be visible as a separate phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with the appropriate mobile phase (for HPLC) or solvent (for GC) to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Logical Relationship of Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Quantitative Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

References

2-Bromopropan-1-ol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 2-Bromopropan-1-ol (CAS No. 598-18-5), a key intermediate in various chemical syntheses. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

GHS Classification:

| Hazard Class | Category |

| Flammable liquids | 3 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure | 3 |

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₃H₇BrO |

| Molecular Weight | 138.99 g/mol |

| Appearance | Liquid |

| CAS Number | 598-18-5 |

Source: PubChem, Sigma-Aldrich.[1][3]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., Viton®) and a lab coat.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[4]

Handling Procedures:

-

Avoid contact with skin and eyes.[4]

-

Do not breathe vapors or mist.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep in a fireproof place.[4]

-

For long-term storage, keep in a dark place, under an inert atmosphere, and in a freezer at -20°C.[3]

The following diagram illustrates the logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure to this compound, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Always show the Safety Data Sheet (SDS) to the attending medical professional.

Fire-Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition.

-

Containment: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.

-

Personal Protection: Wear appropriate personal protective equipment during cleanup.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This protocol should only be carried out by trained professionals in a properly equipped laboratory, adhering to all safety precautions outlined in this guide.

Reaction: Propane-1,2-diol + Phosphorus tribromide → this compound + 1-Bromopropan-2-ol + Phosphorous acid

Materials:

-

Propane-1,2-diol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propane-1,2-diol in anhydrous diethyl ether.

-

Addition of PBr₃: Cool the flask in an ice bath. Slowly add phosphorus tribromide dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain this compound.

The following diagram outlines the key stages of the synthesis and work-up procedure.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5] Do not dispose of it in drains or the environment. It should be treated as hazardous waste.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program in your laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.

References

Navigating the Hazards of 2-Bromopropan-1-ol: An In-depth Technical Guide

Disclaimer: Information on the specific toxicology of 2-Bromopropan-1-ol is limited in publicly available scientific literature. Much of the available data is derived from safety data sheets and pertains to general hazard classifications. This guide provides all available information on this compound and supplements it with a comprehensive review of the hazards associated with the structurally similar and more extensively studied compound, 2-bromopropane, to offer a broader understanding of potential risks. It is crucial to note that the toxicological profiles of these two substances are not identical.

Introduction to this compound

This compound (CAS No. 598-18-5) is a flammable, colorless liquid.[1][2] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Due to the limited specific toxicological data, a thorough understanding of its potential health hazards necessitates a review of related compounds. This guide summarizes the known hazards of this compound and provides a detailed analysis of the well-documented toxicological profile of 2-bromopropane.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its hazard potential.

| Property | Value | Reference |

| Chemical Formula | C₃H₇BrO | [1] |

| Molecular Weight | 138.99 g/mol | [1] |

| Boiling Point | 144.8°C at 760 mmHg | [3] |

| Flash Point | 54.9°C | [3] |

| Density | 1.559 g/cm³ | [3] |

| CAS Number | 598-18-5 | [1] |

Known Hazards of this compound

The primary source of hazard information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

One safety data sheet for a mixture containing this compound states that its toxicological properties have not been fully investigated, highlighting the current data gap.[4]

In-depth Hazard Analysis of 2-Bromopropane (CAS No. 75-26-3)

Given the limited data on this compound, this section provides a detailed overview of the hazards associated with the structurally related compound, 2-bromopropane. This information should be considered as contextual and not directly transferable to this compound.

Reproductive and Developmental Toxicity

2-Bromopropane is a known reproductive toxicant, affecting both male and female fertility.[5][6]

Experimental Protocol: Male Reproductive Toxicity Study in Rats

-

Objective: To investigate the reproductive toxicity of 2-bromopropane in male Sprague-Dawley rats.

-

Methodology: Male rats were administered 2-bromopropane daily by intraperitoneal injection for 28 days at doses of 0, 125, 250, and 500 mg/kg body weight. Body and organ weights were monitored. At the end of the study, blood samples were collected for hematological analysis, and reproductive organs were subjected to histopathological examination.

-

Key Findings: Dose-dependent decreases in body and testes weights were observed. Histopathological examination revealed germ cell necrosis, atrophic tubules, and Leydig cell hyperplasia in the testes. The epididymis also showed signs of atrophy.[7]

Neurotoxicity

Exposure to 2-bromopropane has been shown to induce neurotoxic effects.

Experimental Protocol: Neurotoxicity Study in Rats

-

Objective: To assess the neurotoxic effects of 2-bromopropane inhalation in Wistar rats.

-

Methodology: Male rats were exposed to 0, 100, or 1000 ppm of 2-bromopropane for 8 hours/day, 5 days/week for 12 weeks. Motor nerve conduction velocity (MCV) and distal latency (DL) were measured. Histopathological examination of the nervous system was performed.

-

Key Findings: Rats exposed to 1000 ppm showed a significant decrease in body weight and motor nerve conduction velocity, with an elongation in distal latency. Histological analysis revealed a ball-like enlargement of myelin sheaths in peripheral nerves.[8]

Carcinogenicity and Mutagenicity

Studies have indicated that 2-bromopropane is a multi-organ carcinogen in animal models and exhibits mutagenic properties.

Experimental Protocol: Inhalation Carcinogenicity Study in Rats

-

Objective: To determine the carcinogenic potential of 2-bromopropane via inhalation in F344 rats.

-

Methodology: Male and female rats were exposed to 0, 67, 200, or 600 ppm of 2-bromopropane vapor for 6 hours/day, 5 days/week for up to 2 years. A comprehensive histopathological evaluation of all major organs was conducted.

-

Key Findings: 2-bromopropane induced tumors in multiple organs in both male and female rats. In males, there were significant increases in malignant tumors of the Zymbal's gland, skin, and intestines, among others. In females, there was a significant increase in adenocarcinomas of the mammary gland and squamous cell papilloma of the vagina.[9]

Mutagenicity: 2-bromopropane has been shown to be mutagenic in bacterial mutation assays (Ames test) with and without metabolic activation.

Hematopoietic Toxicity

Exposure to 2-bromopropane has been linked to adverse effects on the hematopoietic system. Studies in rats have shown significant reductions in red blood cells, platelets, and leukocytes following exposure.[8]

Signaling Pathways and Experimental Workflows

Due to the lack of specific studies on the mechanisms of this compound toxicity, no signaling pathways can be definitively described. However, based on the known reactivity of similar compounds, a generalized workflow for assessing its potential toxicity can be proposed.

Conclusion

The available data on this compound is insufficient to form a complete toxicological profile. Its GHS classification indicates it is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] The extensive data on the structurally similar compound, 2-bromopropane, reveals significant hazards, including reproductive toxicity, neurotoxicity, carcinogenicity, and hematopoietic toxicity.[5][6][7][8][9] While this information provides a critical context for potential hazards, it is imperative that specific toxicological studies are conducted on this compound to accurately characterize its risk to human health. Researchers, scientists, and drug development professionals should handle this compound with extreme caution, implementing robust safety protocols appropriate for a substance with a partially unknown but potentially significant hazard profile. Further research into the metabolism, mechanism of action, and long-term effects of this compound is strongly recommended.

References

- 1. This compound | C3H7BrO | CID 11713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-bromopropan-1-ol | C3H7BrO | CID 12579096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:598-18-5 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. westliberty.edu [westliberty.edu]

- 7. Page loading... [guidechem.com]

- 8. This compound | 598-18-5 [chemicalbook.com]

- 9. This compound CAS#: 598-18-5 [m.chemicalbook.com]

A Technical Guide to the Historical Research of Halohydrin Compounds

For Researchers, Scientists, and Drug Development Professionals

A Historical Overview: From Discovery to Synthetic Staple

Halohydrins, organic compounds featuring a halogen and a hydroxyl group on adjacent carbon atoms, are foundational pillars of modern synthetic chemistry. Their journey began in the mid-19th century, evolving from a laboratory curiosity to an indispensable tool in the synthesis of complex molecules, including vital pharmaceuticals. This guide provides an in-depth look at the historical research, key experimental developments, and biological significance of these versatile compounds.

The initial synthesis of a halohydrin is credited to the French chemist Charles-Adolphe Wurtz , who in 1859 prepared 2-chloroethanol (ethylene chlorohydrin) by reacting ethylene with hypochlorous acid. This pioneering work opened the door to a new class of bifunctional molecules. Early synthetic methods relied on the reaction of alkenes with halogens in the presence of water. A significant refinement came with the use of N-bromosuccinimide (NBS) in aqueous solvents, which provided a milder and more selective method for producing bromohydrins, minimizing the formation of dihalogenated side products.[1]

Another important early method involved the Tiffeneau-Demjanov rearrangement , first reported by Nikolai Demjanov in 1903 and later expanded upon by Marc Tiffeneau in 1937.[1][2][3] This reaction of β-amino alcohols with nitrous acid provided a pathway to halohydrins and, notably, ring-expanded ketones, proving valuable for constructing five, six, and seven-membered ring systems.[1] While historical records often lack the detailed quantitative analysis common today, the Tiffeneau-Demjanov rearrangement was noted for providing significantly improved yields and fewer byproducts compared to the original Demjanov reaction.[1]

Summary of Key Historical Synthesis Data

| Year | Investigators | Reaction/Method | Reactants | Product Class | Reported Yield (%) |

| 1859 | Charles-Adolphe Wurtz | Addition to Alkene | Ethylene, Chlorine, Water | Chlorohydrin | Not specified in early reports |

| 1903 | Nikolai Demjanov | Demjanov Rearrangement | Cyclic Primary Amines, Nitrous Acid | Ring-Expanded Alcohols | Generally low, with side products |

| 1937 | Marc Tiffeneau et al. | Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol, Nitrous Acid | Ring-Expanded Ketone | Described as "much improved" |

Core Reaction Mechanisms and Transformations

The synthetic utility of halohydrins is rooted in their predictable reactivity, which is dominated by two key mechanistic pathways: their formation from alkenes and their conversion to epoxides.

Halohydrin Formation from Alkenes